1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone
Overview
Description
1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a phenyl ring substituted with amino and dichloro groups, along with a tert-butyl-d9-amino-ethanone moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone typically involves multi-step organic reactions. One common method includes:
Starting Material Preparation: The synthesis begins with the preparation of 4-Amino-3,5-dichlorobenzene, which is commercially available or can be synthesized from 3,5-dichloroaniline through nitration and subsequent reduction.
Formation of Ethanone Moiety: The next step involves the introduction of the ethanone group. This can be achieved by reacting the 4-Amino-3,5-dichlorobenzene with tert-butyl-d9-amino-ethanone under controlled conditions, often using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) for the reduction process.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature, pressure, and pH, is crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the ethanone moiety to alcohols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dichloro groups play a crucial role in binding to active sites, while the tert-butyl-d9-amino-ethanone moiety influences the compound’s pharmacokinetics and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butylamino-ethanone: Similar structure but without the deuterium labeling.
4-Amino-3,5-dichlorobenzene: Lacks the ethanone and tert-butyl groups.
Clenbuterol: Shares the phenyl ring with similar substitutions but differs in the side chain structure.
Uniqueness
1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone is unique due to its deuterium labeling, which can influence its metabolic stability and pharmacokinetic properties. This makes it a valuable compound for studying metabolic pathways and drug interactions.
Properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,16H,6,15H2,1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIQLKPBFDBNMD-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443205 | |
Record name | 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129138-59-6 | |
Record name | Ethanone, 1-(4-amino-3,5-dichlorophenyl)-2-[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129138-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Amino-3,5-dichloro-phenyl)-2-tert-butyl-d9-amino-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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